2'-O-Methyl-1-methyladenosine is a modified nucleoside derived from adenosine, characterized by a methyl group at the 2'-hydroxyl position of the ribose sugar and a methyl group on the nitrogen atom of the adenine base. This compound plays significant roles in various biological processes, particularly in the stability and function of RNA molecules.
This compound is found in various biological systems, especially in ribonucleic acids (RNA) where it contributes to post-transcriptional modifications. It is prevalent in non-coding RNAs, including ribosomal RNA, transfer RNA, and small nuclear RNA, indicating its importance across different species and cellular functions .
2'-O-Methyl-1-methyladenosine belongs to a class of compounds known as ribonucleosides. It is specifically classified as a methylated nucleoside due to the presence of methyl groups on both the ribose sugar and the adenine base. Its systematic name is 2'-O-methyladenosine, with a molecular formula of C11H15N5O4 and a molecular weight of 281.27 g/mol .
The synthesis of 2'-O-Methyl-1-methyladenosine can be achieved through various chemical methods. One prominent method involves the methylation of adenosine using methyl iodide in an anhydrous alkaline medium. The reaction typically occurs at low temperatures (0°C) over several hours, yielding a mixture that includes both 2'-O-methyladenosine and 3'-O-methyladenosine .
In this method, adenosine reacts with methyl iodide to produce monomethylated derivatives at either the 2'-O or 3'-O position. The reaction favors the formation of 2'-O-methyladenosine with an approximate yield of 42%. The purification process involves silica gel column chromatography followed by crystallization from ethanol to isolate the desired product .
The molecular structure of 2'-O-Methyl-1-methyladenosine consists of an adenine base attached to a ribose sugar that has a methyl group at the 2' position. The structural formula can be represented as follows:
The primary chemical reaction involving 2'-O-Methyl-1-methyladenosine is its formation through methylation processes. It can also participate in various biochemical reactions typical for nucleotides, including phosphorylation and incorporation into RNA strands.
In biochemical contexts, modifications like 2'-O-methylation can influence RNA stability and interactions with proteins or other nucleic acids. For instance, it can prevent degradation by exonucleases and enhance binding affinity for translation factors .
Relevant analyses have shown that 2'-O-methylation confers resistance to alkaline hydrolysis and influences enzymatic interactions, making it a crucial modification for functional RNAs .
2'-O-Methyl-1-methyladenosine has several applications in scientific research:
2'-O-Methyl-1-methyladenosine (C₁₂H₁₁₉N₅O₄; molecular weight: 297.31 g/mol) is a dually modified adenosine derivative featuring methylation at two distinct sites: the N1 position of the adenine base and the 2′-hydroxyl group of the ribose sugar (IUPAC name: (2R,3R,4R,5R)-2-(hydroxymethyl)-5-(6-imino-1-methyl-2,3-dihydropurin-9-yl)-4-methoxyoxolan-3-ol) [4]. The N1-methylation disrupts canonical Watson-Crick base pairing by occupying the Hoogsteen face, while 2′-O-methylation replaces the ribose hydroxyl with a methoxy group, altering steric and electronic properties [4] [8]. This dual modification generates unique isomeric properties: Methylation at N1 creates a positive charge under physiological conditions, while 2′-O-methylation induces a gauche effect that biases the ribose toward the C3′-endo conformation, prevalent in A-form RNA helices [2] [4].
Table 1: Structural Features of 2'-O-Methyl-1-methyladenosine
Property | Description |
---|---|
Molecular Formula | C₁₂H₁₉N₅O₄ |
Molecular Weight | 297.31 g/mol |
IUPAC Name | (2R,3R,4R,5R)-2-(hydroxymethyl)-5-(6-imino-1-methyl-2,3-dihydropurin-9-yl)-4-methoxyoxolan-3-ol |
Base Modification | Methylation at N1 position (adenine) |
Sugar Modification | 2′-O-methylation (ribose) |
Charge at N1 | Positive under physiological pH |
The dual methylation synergistically enhances thermodynamic stability. 2′-O-methylation stabilizes the C3′-endo sugar pucker by ~0.2–0.6 kcal/mol per modification, reducing the entropic penalty during RNA folding and increasing duplex melting temperatures [2] [4]. Nuclear magnetic resonance (NMR) studies demonstrate that 2′-O-methylation preferentially stabilizes low-abundance RNA "excited states" (alternative secondary structures) by up to 10-fold, extending their lifetimes [2]. N1-methylation further rigidifies the base moiety, reducing conformational flexibility. This combined effect increases nuclease resistance by impeding hydrolytic cleavage at the 2′ position and sterically blocking ribonuclease access [4] [5]. The modifications also confer resistance to alkaline hydrolysis and periodate oxidation, critical for RNA stability in cellular environments [1].
The biosynthesis of 2'-O-methyl-1-methyladenosine involves two distinct enzymatic steps:
Fibrillarin-dependent 2′-O-methylation requires guide small nucleolar RNAs (snoRNAs) of the C/D box family (e.g., SNORDs). These snoRNAs contain conserved C (RUGAUGA) and D (CUGA) motifs flanking antisense sequences complementary to target RNA regions [1] [6]. The snoRNA guides the snoRNP complex to the adenosine via base pairing, positioning fibrillarin to methylate the ribose 2′-oxygen. For dual-modified adenosines, N1-methylation likely precedes 2′-O-methylation, as base modifications can influence snoRNA accessibility [4] [6].
Table 2: Core Components of the snoRNP Complex for 2′-O-Methylation
Component | Role |
---|---|
Fibrillarin (FBL) | Catalytic methyltransferase |
NOP56/NOP58 | Scaffold proteins stabilizing snoRNP assembly |
SNU13 (15.5 kDa) | Facilitates snoRNA binding |
C/D box snoRNA | Guide RNA with target-specific antisense sequence |
Functional Roles in RNA Biology
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